Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
Description
Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (CAS 118854-48-1) is a benzothiazine derivative with the molecular formula C₁₃H₁₅NO₅S and a molecular weight of 297.3269 g/mol. It is structurally characterized by a 1,2-benzothiazine core substituted with a hydroxyl group at position 4, a methyl group at position 2, and an isopropyl ester at position 3, with two sulfonyl oxygen atoms at positions 1 and 1 (forming the 1,1-dioxide moiety) . This compound is recognized as meloxicam related compound C, a process-related impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) meloxicam . Its physicochemical properties, such as a density of 1.408 g/cm³, reflect moderate lipophilicity influenced by the isopropyl ester group .
Properties
IUPAC Name |
propan-2-yl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-8(2)19-13(16)11-12(15)9-6-4-5-7-10(9)20(17,18)14(11)3/h4-8,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWSBDIYCSOTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118854-48-1 | |
| Record name | Meloxicam related compound C [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118854481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylicacidisopropylester-1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOPROPYL-4-HYDROXY-2-METHYL-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE-1,1-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EFQ1F465L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
NSC640233, also known as Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, primarily targets the Retinoid X receptor α (RXRα) and its N-terminally truncated version tRXRα. These receptors play crucial roles in tumorigenesis.
Mode of Action
NSC640233 acts as a selective RXRα ligand to promote TNFα-mediated apoptosis of cancer cells. It binds to RXRα and inhibits the transactivation of RXRα homodimer and RXRα/TR3 heterodimer. This compound has a unique binding mode to RXRα, where Trp305 and Phe313 in RXRα are crucial for NSC640233 binding.
Biochemical Pathways
It is known that nsc640233 strongly inhibits tumor necrosis factor α (tnfα)-induced akt activation. This suggests that it may affect the AKT signaling pathway, which plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Biological Activity
Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, also known as Piroxicam Impurity L, is a derivative of benzothiazine compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15NO5S
- Molecular Weight : 297.33 g/mol
- CAS Number : 118854-48-1
Anti-inflammatory and Analgesic Properties
This compound is structurally related to well-known NSAIDs such as Piroxicam and Meloxicam. These compounds are recognized for their analgesic and anti-inflammatory properties. Research indicates that derivatives of benzothiazine can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .
The biological activity of this compound may be attributed to several mechanisms:
- COX Inhibition : Similar to other NSAIDs, it likely inhibits COX enzymes (COX-1 and COX-2), thus decreasing inflammation and pain signaling pathways.
- Calpain I Inhibition : Some derivatives have shown potential as calpain I inhibitors, which are involved in cellular signaling and apoptosis .
- Antimicrobial Activity : Certain benzothiazine derivatives exhibit antimicrobial properties against various bacterial strains, suggesting a broader spectrum of biological activity .
Study on Anti-inflammatory Effects
A study conducted by Lombardino et al. (1971) demonstrated that compounds related to Isopropyl-4-hydroxy-2-methyl-2H-benzothiazine exhibited significant anti-inflammatory effects in animal models. The study utilized carrageenan-induced paw edema in rats to evaluate the anti-inflammatory efficacy of these compounds compared to standard NSAIDs.
Antimicrobial Activity Assessment
Research by Zia-ur-Rehman et al. (2006) highlighted the antimicrobial activity of benzothiazine derivatives against Bacillus subtilis. The study indicated that modifications in the chemical structure could enhance antibacterial efficacy, suggesting that Isopropyl-4-hydroxy derivatives may also possess similar properties.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Primary Activity |
|---|---|---|---|
| Piroxicam | 36322-90-4 | 331.38 g/mol | Anti-inflammatory |
| Meloxicam | 71125-38-7 | 351.37 g/mol | Anti-inflammatory |
| Isopropyl 4-Hydroxy Benzothiazine | 118854-48-1 | 297.33 g/mol | Potentially anti-inflammatory and antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piroxicam (4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide)
- Structural Differences :
- Position 3 : Piroxicam features a carboxamide group linked to a pyridinyl ring, whereas the target compound has an isopropyl ester at this position .
- Bioactivity : The carboxamide group in piroxicam enables hydrogen bonding with cyclooxygenase (COX) enzymes, conferring potent NSAID activity. The isopropyl ester in the target compound likely diminishes this activity, rendering it pharmacologically inert but relevant as a synthetic intermediate or impurity .
- Molecular Weight : 331.34 g/mol (piroxicam) vs. 297.33 g/mol (target compound) .
Methyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (Imp. E(EP))
- Structural Differences :
- Physicochemical Impact :
Methyl 4-Hydroxy-2-propyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
- Structural Differences :
- Crystallographic Behavior :
Hydrochlorothiazide (HCT)
- Structural Differences :
- Core Heterocycle : HCT contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, differing in ring size and substitution pattern compared to the 1,2-benzothiazine core .
- Functional Groups : HCT has a sulfonamide group at position 7, contributing to diuretic activity, whereas the target compound lacks this moiety .
Data Tables
Table 1: Physicochemical Comparison of Benzothiazine Derivatives
Analytical and Industrial Relevance
- Pharmaceutical Impurity Control : The target compound is monitored in meloxicam production using HPLC (λ = 350 nm) with a detection limit of 0.1% w/w .
- Synthetic Flexibility : Substituent variations (e.g., methyl, isopropyl, propyl) at positions 2 and 3 allow tuning of lipophilicity and crystallinity for industrial applications .
Preparation Methods
Key Reaction Conditions for Alkylation:
| Parameter | Details |
|---|---|
| Reactants | Saccharin sodium, isopropyl chloroacetate |
| Solvent | DMF |
| Temperature | 50°C |
| Reaction Time | 2–5 hours |
| Yield | ~95% |
This step is critical for introducing the isopropyl ester group, which influences downstream reactivity and solubility.
Gabriel-Colman Rearrangement
The Gabriel-Colman rearrangement converts Intermediate II into isopropyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Intermediate III). Sodium isopropylate in isopropanol facilitates this ring-opening reaction at 80–85°C under reflux for 15 minutes to 3 hours. The use of isopropanol instead of DMF (as seen in earlier ethyl ester syntheses) reduces environmental contamination and improves solvent recovery.
Optimized Rearrangement Parameters:
| Parameter | Details |
|---|---|
| Catalyst | Sodium isopropylate |
| Solvent | Isopropanol |
| Temperature | 80–85°C (reflux) |
| Reaction Time | 15 minutes–3 hours |
| Yield | 75–80% |
The rearrangement proceeds via deprotonation of the amide nitrogen, followed by cycloreversion to form the benzothiazine core.
N-Methylation of Intermediate III
Methylation at the 2-position introduces the methyl group, yielding the target compound isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide . Dimethyl sulfate serves as the methylating agent in a biphasic system of aqueous sodium hydroxide and isopropanol at 10–15°C. Controlled addition prevents over-methylation and ensures regioselectivity.
Methylation Reaction Profile:
| Parameter | Details |
|---|---|
| Methylating Agent | Dimethyl sulfate |
| Base | Sodium hydroxide |
| Solvent | Isopropanol/water |
| Temperature | 10–15°C |
| Reaction Time | 4 hours |
| Yield | 90% |
The product precipitates as a white solid upon cooling, with purity exceeding 98% after washing with cold water.
Comparative Analysis of Methodologies
Solvent Selection in Rearrangement
Early methods for ethyl ester derivatives used DMF for the Gabriel-Colman rearrangement, but isopropanol in the isopropyl route reduces toxicity and operational costs. The switch to isopropanol also avoids byproduct formation linked to DMF decomposition at high temperatures.
Catalytic Efficiency
Both routes employ alkoxide bases (sodium ethoxide vs. sodium isopropylate), but the latter eliminates the need for azeotropic distillation by using an adsorbent (e.g., CaCl₂) during condensation. This modification simplifies industrial scaling by maintaining constant reflux temperatures (140–144°C).
Yield and Purity Trade-offs
The isopropyl method achieves higher yields (90%) in the methylation step compared to ethyl analogs (75–80%). This improvement stems from optimized stoichiometry and reduced solvent volume (fourfold less o-xylene required).
Industrial Scalability and Environmental Impact
The isopropyl route demonstrates superior scalability due to:
-
Solvent Recovery : Isopropanol’s lower boiling point (82°C vs. DMF’s 153°C) reduces energy consumption during distillation.
-
Waste Minimization : Adsorbents like silica gel or potassium carbonate prevent azeotrope formation, curtailing ethanol-o-xylene waste.
-
Cost-Effectiveness : Isopropyl chloroacetate is cheaper and more readily available than specialized alkylating agents .
Q & A
Q. What are the standard synthetic routes for Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of substituted benzothiazine precursors with isopropyl esters under acidic or basic catalysis. Key steps include:
- Reagent selection : Use of methyl or isopropyl esters to introduce carboxylate groups, as demonstrated in analogous benzothiazine syntheses .
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate the product .
- Yield optimization : Adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of benzothiazine core to ester) improves efficiency .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural elucidation:
- Crystal growth : Slow evaporation of ethanol or DMSO solutions yields suitable crystals .
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K resolves bond lengths and angles, e.g., S=O bonds (~1.43–1.45 Å) and C=O bonds (~1.21 Å) .
- Refinement : Software like SHELXL refines torsional angles, such as the dihedral angle between the benzothiazine ring and carboxylate group (e.g., 8.2° in related structures) .
Q. Example structural parameters from crystallographic studies :
| Parameter | Value (Å/°) | Source |
|---|---|---|
| S–O bond length | 1.432–1.448 | |
| C=O bond length | 1.214–1.221 | |
| Benzothiazine ring planarity | <0.02 Å deviation |
Advanced Research Questions
Q. How do hydrogen bonding and π-π interactions in the crystal lattice influence the compound’s stability and solubility?
Intermolecular forces are critical for stability and physicochemical properties:
- Hydrogen bonding : The 4-hydroxyl group forms O–H···O bonds with carboxylate oxygen (2.68–2.72 Å), creating dimers that stabilize the lattice .
- π-π stacking : Benzothiazine rings stack with a centroid-to-centroid distance of 3.6–3.8 Å, enhancing crystal cohesion but reducing aqueous solubility .
- Methodological analysis : Hirshfeld surface analysis quantifies interaction contributions (e.g., H···O contacts account for ~25% of interactions) .
Q. What methodological approaches resolve discrepancies in spectroscopic data during characterization?
Contradictions in NMR or IR data require systematic validation:
- NMR conflicts : Compare experimental H NMR shifts (e.g., 4-hydroxy proton at δ 10.2–10.5 ppm) with DFT-calculated values (B3LYP/6-311+G(d,p) basis set) .
- IR validation : Match experimental S=O stretching frequencies (~1150–1250 cm) with theoretical vibrational spectra .
- Multi-technique cross-check : Use X-ray data to confirm molecular geometry when NMR/IR data conflict, e.g., distinguishing keto-enol tautomers .
Q. How is the compound’s pharmacological potential evaluated in preclinical studies?
Advanced assays focus on structure-activity relationships (SAR) and mechanisms:
- Anti-inflammatory activity : COX-2 inhibition assays (IC values) and murine edema models compare efficacy to known drugs like piroxicam .
- SAR strategies : Modify the 2-methyl or 4-hydroxy groups to assess impact on bioactivity. For example, bulkier substituents reduce COX-2 selectivity .
- Toxicity screening : Use in vitro hepatocyte assays (LD in HepG2 cells) and in vivo acute toxicity studies (rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
